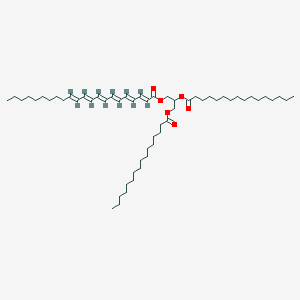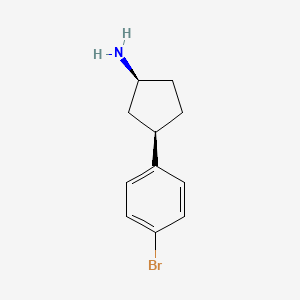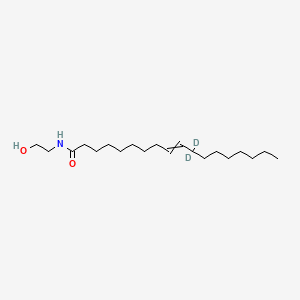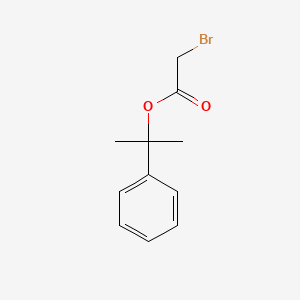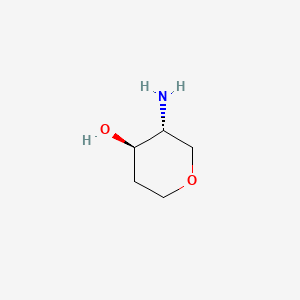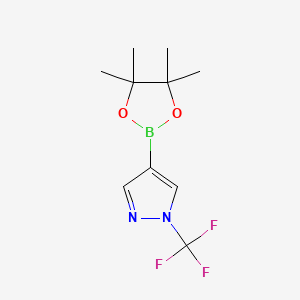
2-(3-Chloropyridin-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloropyridin-4-yl)ethanamine (2-CPA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a member of the pyridine family, which is composed of five-membered heterocyclic compounds containing one nitrogen atom. 2-CPA is a versatile compound that has been used in the synthesis of various drugs, as a reagent in analytical methods, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Chemistry and Properties of Pyridine Derivatives
The review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of pyridine derivatives, including 2-(3-Chloropyridin-4-yl)ethanamine, highlighting its preparation, properties, and potential in forming complex compounds. The focus is on the spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities of such compounds, suggesting areas for further investigation into unknown analogues Boča, Jameson, & Linert, 2011.
Ionic Liquid Membranes for Gas Separations
Scovazzo (2009) discusses the application of room temperature ionic liquids (RTILs), potentially related to derivatives like 2-(3-Chloropyridin-4-yl)ethanamine, in gas separations. The paper evaluates the performance of supported ionic liquid membranes (SILMs) for CO2/N2 and CO2/CH4 separations, offering a critical perspective on future research directions to enhance SILMs' efficiency and selectivity through modifications and the use of RTILs with smaller molar volumes Scovazzo, 2009.
Organochlorine Impact on Aquatic Environments
Krijgsheld & Gen (1986) review the impact of organochlorine compounds, similar in structure to 2-(3-Chloropyridin-4-yl)ethanamine, on the aquatic environment. The study assesses the moderate toxic effects of chlorophenols to both mammalian and aquatic life, highlighting the significance of understanding the environmental behavior of such compounds to mitigate their adverse effects Krijgsheld & Gen, 1986.
Dopamine D2 Receptor Ligands
Jůza et al. (2022) review the role of dopamine D2 receptor (D2R) ligands, including structures similar to 2-(3-Chloropyridin-4-yl)ethanamine, in treating neuropsychiatric disorders. This comprehensive overview focuses on the therapeutic potential, pharmacology, and development of novel D2R ligands, showcasing the importance of structural moieties for high D2R affinity and the implications for treating disorders like schizophrenia and Parkinson's disease Jůza et al., 2022.
Metallation of Heteroaromatic Compounds
Marsais & Quéguiner (1983) delve into the metallation of π-deficient heteroaromatic compounds, including those related to 2-(3-Chloropyridin-4-yl)ethanamine. The paper discusses the regioselectivity and conditions for successful metallation, providing a basis for synthesizing disubstituted pyridines and enhancing our understanding of heterocyclic chemistry's complexities Marsais & Quéguiner, 1983.
Mecanismo De Acción
Target of Action
Similar compounds like 1-(3-chloropyridin-2-yl)ethan-1-amine and 2-(6-CHLOROPYRIDIN-3-YL)ETHANAMINE HCL are used in research, suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also interact with biological targets
Biochemical Pathways
Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that 2-(3-Chloropyridin-4-yl)ethanamine may also be involved in complex biochemical reactions
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Chloropyridin-4-yl)ethanamine. For instance, storage conditions can affect the stability of the compound . Additionally, the physiological environment within the body, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.
Propiedades
IUPAC Name |
2-(3-chloropyridin-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTCZXGBCBNUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





